2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features both benzodiazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzothiazole intermediates, which are then coupled through a series of reactions involving azetidine and carbonylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: These compounds share the benzodiazole moiety and exhibit similar biological activities.
Benzothiazole derivatives: These compounds contain the benzothiazole structure and are known for their diverse pharmacological properties.
Uniqueness
What sets 2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole apart is the combination of both benzodiazole and benzothiazole moieties within a single molecule
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-13(2)19-22-15-7-3-5-9-17(15)25(19)14-11-24(12-14)21(26)20-23-16-8-4-6-10-18(16)27-20/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVDXEDMJBTTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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